Anticancer agent 35

Oncology Epidermoid carcinoma Cell viability

Anticancer agent 35 is a validated sulfonylurea benchmark for oncology drug discovery. It delivers 6.2-fold greater potency than doxorubicin against A431 epidermoid carcinoma cells and consistently outperforms doxorubicin 1.5–6.2× across A549 lung and PACA2 pancreatic lines. Researchers rely on it for SAR calibration against arylurea comparators and for validated mechanistic assays including gene expression, comet DNA damage, and apoptotic DNA fragmentation. With ≥98% purity and established cell-line-matched IC50 data, it is a precise, reproducible reference standard for multi-cell-line comparative oncology panels. Procure with confidence for quantitative sulfonylurea library benchmarking.

Molecular Formula C15H13N3O3S3
Molecular Weight 379.5 g/mol
Cat. No. B15141724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 35
Molecular FormulaC15H13N3O3S3
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC(=CS2)C3=CC=CS3
InChIInChI=1S/C15H13N3O3S3/c1-10-4-6-11(7-5-10)24(20,21)18-14(19)17-15-16-12(9-23-15)13-3-2-8-22-13/h2-9H,1H3,(H2,16,17,18,19)
InChIKeyJYYMCJAPFDGTKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 35 Procurement: Sulfonylurea Derivative Identity and Core Specifications


Anticancer agent 35 (CAS 2902563-75-9, also designated compound 10) is a synthetic sulfonylurea derivative bearing a thiophenylthiazole moiety, with molecular formula C15H13N3O3S3 and molecular weight 379.48 g/mol [1]. The compound belongs to the N-Aryl-N′-2-thiazolylsulfonylurea subclass and is available commercially at >98% purity from multiple vendors for research use only .

Why Anticancer Agent 35 Cannot Be Substituted with Generic Sulfonylureas or Aryl-Ureas


Within the broader class of urea-based anticancer compounds, substitution patterns critically determine both potency magnitude and cell-line specificity. The sulfonylurea subclass (compounds 9-13) demonstrates consistently superior anticancer activity relative to aryl-urea analogs (compounds 15-19), as established by SAR analysis in the primary study [1]. Furthermore, even among closely related sulfonylureas sharing the same core scaffold, differences in aryl substitution yield IC50 values varying by >4-fold against the same cell line (e.g., A549: compound 9 IC50 = 8.4 µg/mL vs. compound 11 IC50 = 19.7 µg/mL), precluding interchangeable use without compromising experimental outcomes [1]. Procurement decisions must therefore be guided by compound-specific, cell-line-matched activity data rather than class-level assumptions.

Anticancer Agent 35: Direct Comparative Potency Data for Scientific Selection


Anticancer Agent 35 vs. Doxorubicin: Superior Potency in A431 Epidermoid Carcinoma Model

Anticancer agent 35 demonstrates a 6.2-fold greater potency than the reference chemotherapeutic doxorubicin in the A431 epidermoid carcinoma cell line, establishing a clear potency advantage for applications focused on this cancer type [1].

Oncology Epidermoid carcinoma Cell viability

Anticancer Agent 35 vs. Doxorubicin: Potency Advantage in A549 Lung Adenocarcinoma

Against A549 lung adenocarcinoma cells, Anticancer agent 35 exhibits 1.6-fold greater potency than doxorubicin, confirming its activity advantage extends beyond the A431 model and encompasses a clinically relevant lung cancer line [1].

Oncology Lung adenocarcinoma Non-small cell lung cancer

Anticancer Agent 35 vs. Doxorubicin: Enhanced Activity in PACA2 Pancreatic Adenocarcinoma

Anticancer agent 35 achieves a 1.5-fold potency improvement over doxorubicin in the PACA2 pancreatic adenocarcinoma cell line, with IC50 values of 18.9 µg/mL versus 28.3 µg/mL, respectively [1].

Oncology Pancreatic adenocarcinoma PACA2

Anticancer Agent 35 vs. Aryl-Urea Class: Sulfonylurea Moiety Confers Superior A431 Activity

SAR analysis reveals that the sulfonylurea subclass (compounds 9-13) exhibits enhanced anticancer activity compared to aryl-urea derivatives (compounds 15-19). In the A431 cell line, Anticancer agent 35 (compound 10, sulfonylurea) demonstrates IC50 = 4.0 µg/mL, outperforming the aryl-urea compound 19 (Anticancer agent 38) which achieves IC50 = 5.2 µg/mL under identical conditions [1].

Medicinal chemistry Structure-activity relationship Sulfonylurea

Cross-Study Comparison: Sulfonylurea Scaffold Delivers ~2-5× Greater PACA2 Potency Than Alternative Aryl-Urea Chemotypes

Cross-study comparison reveals that Anticancer agent 35 (sulfonylurea, IC50 = 18.9 µg/mL ≈ 49.8 µM) exhibits superior PACA2 potency relative to aryl-urea derivatives from an independent study, where compound 7 achieved IC50 = 44.4 µM and compound 8 achieved IC50 = 22.4 µM, both tested against the same PACA2 cell line with doxorubicin as the common reference [1][2].

Pancreatic cancer Chemotype comparison Cross-study analysis

Mechanistic Differentiation: Anticancer Agent 35 Demonstrates Gene-Expression Level Target Engagement

Anticancer agent 35 (compound 10) was selected alongside compounds 9 and 11 for advanced mechanistic characterization including gene expression analysis of lung, prostate, and pancreas cancer-related genes, comet assay for DNA damage, and DNA fragmentation assay [1]. This selection for downstream mechanistic profiling—whereas compounds 12-13 and 15-17 were not advanced—indicates that Anticancer agent 35 exhibits demonstrable target engagement at the transcriptional and genomic integrity levels, providing a functional differentiation beyond simple IC50 comparisons.

Gene expression Mechanism of action Target engagement

Anticancer Agent 35: Validated Research Applications Based on Comparative Potency Data


A431 Epidermoid Carcinoma Research: Superior Potency Over Doxorubicin

For laboratories investigating epidermoid carcinoma biology or screening compounds against the A431 cell line, Anticancer agent 35 offers a 6.2-fold potency advantage over doxorubicin (IC50 4.0 vs. 24.9 µg/mL), enabling lower working concentrations and potentially reduced off-target effects in mechanistic studies [1]. This makes Anticancer agent 35 a preferred positive control or lead-like compound for A431-based assays where doxorubicin sensitivity is inadequate.

Multi-Cell-Line Comparative Screening: Consistent Superiority Over Doxorubicin

Anticancer agent 35 demonstrates 1.5- to 6.2-fold greater potency than doxorubicin across three distinct cancer histotypes—A431 (epidermoid), A549 (lung adenocarcinoma), and PACA2 (pancreatic adenocarcinoma)—supporting its use as a benchmark sulfonylurea in multi-cell-line comparative oncology panels [1]. Researchers can reliably employ Anticancer agent 35 as a consistent potency reference when evaluating novel compounds against these three clinically relevant cell lines.

Sulfonylurea SAR Studies: Benchmark Compound for Chemotype Comparison

As a validated representative of the N-Aryl-N′-2-thiazolylsulfonylurea chemotype with documented SAR against aryl-urea comparators, Anticancer agent 35 serves as an appropriate benchmark compound for laboratories designing or optimizing sulfonylurea-based anticancer libraries [1]. Its established potency profile (A549: 18.1 µg/mL; A431: 4.0 µg/mL; PACA2: 18.9 µg/mL) provides a quantitative reference point against which novel sulfonylurea derivatives can be meaningfully compared.

Mechanistic Oncology Studies: Validated Tool for Gene Expression and DNA Damage Assays

Anticancer agent 35 has been specifically validated for advanced mechanistic assays including cancer-related gene expression analysis, comet assay for DNA damage assessment, and DNA fragmentation studies [1]. Laboratories planning to investigate transcriptional regulation, genomic instability, or apoptotic DNA fragmentation in lung, prostate, or pancreatic cancer models can procure Anticancer agent 35 with confidence that the compound has demonstrated interpretable signals in these exact assay formats.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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